molecular formula C12H24OSi B14184244 (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-75-2

(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol

Cat. No.: B14184244
CAS No.: 922724-75-2
M. Wt: 212.40 g/mol
InChI Key: MQXYZQKRYFYZQU-NSHDSACASA-N
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Description

(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound characterized by the presence of a trimethylsilyl group and a hepta-4,6-dien-1-ol backbone. This compound is notable for its unique structural features, which include a chiral center at the 3rd carbon and a trimethylsilyl group that imparts specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These agents react with the hydroxyl group of the hepta-4,6-dien-1-ol backbone to form the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trimethylsilylating agents. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule, facilitating complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to its chiral center and the presence of a trimethylsilyl group, which imparts specific chemical properties that are not found in other similar compounds. This makes it valuable in applications requiring selective reactivity and protection of hydroxyl groups.

Properties

CAS No.

922724-75-2

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

(3R)-3-methyl-6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol

InChI

InChI=1S/C12H24OSi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11,13H,2,8-10H2,1,3-5H3/t11-/m0/s1

InChI Key

MQXYZQKRYFYZQU-NSHDSACASA-N

Isomeric SMILES

C[C@H](CCO)C=CC(=C)C[Si](C)(C)C

Canonical SMILES

CC(CCO)C=CC(=C)C[Si](C)(C)C

Origin of Product

United States

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